molecular formula C24H36N2O3 B12813160 1-Benzoyl-n,n-dihexyl-5-oxoprolinamide CAS No. 57632-69-6

1-Benzoyl-n,n-dihexyl-5-oxoprolinamide

Cat. No.: B12813160
CAS No.: 57632-69-6
M. Wt: 400.6 g/mol
InChI Key: PYZKOIZVQCSZBO-UHFFFAOYSA-N
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Description

1-Benzoyl-N,N-dihexyl-5-oxoprolinamide is a synthetic organic compound featuring a 5-oxoprolinamide core substituted with a benzoyl group at position 1 and two hexyl chains on the nitrogen atoms.

Properties

CAS No.

57632-69-6

Molecular Formula

C24H36N2O3

Molecular Weight

400.6 g/mol

IUPAC Name

1-benzoyl-N,N-dihexyl-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C24H36N2O3/c1-3-5-7-12-18-25(19-13-8-6-4-2)24(29)21-16-17-22(27)26(21)23(28)20-14-10-9-11-15-20/h9-11,14-15,21H,3-8,12-13,16-19H2,1-2H3

InChI Key

PYZKOIZVQCSZBO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(CCCCCC)C(=O)C1CCC(=O)N1C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The preparation of EINECS 260-863-6 involves specific synthetic routes and reaction conditions. Industrial production methods typically include:

Chemical Reactions Analysis

EINECS 260-863-6 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions depend on the specific structure of the compound.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups.

Scientific Research Applications

EINECS 260-863-6 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of EINECS 260-863-6 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This can result in changes in cellular processes and biochemical pathways, leading to the desired therapeutic or industrial outcomes .

Comparison with Similar Compounds

(S)-1-Benzoyl-N,N-dibutyl-5-oxopyrrolidine-2-carboxamide

Structural Differences :

  • Alkyl Chains : Dibutyl (C₄H₉) groups instead of dihexyl (C₆H₁₃).

Physicochemical Properties :

Property (S)-1-Benzoyl-N,N-dibutyl-5-oxopyrrolidine-2-carboxamide 1-Benzoyl-N,N-dihexyl-5-oxoprolinamide (Predicted)
Molecular Formula C₂₀H₂₈N₂O₃ C₂₄H₃₆N₂O₃ (estimated)
Molecular Weight 344.448 g/mol ~400.5 g/mol
LogP (Lipophilicity) 2.35 ~3.5–4.0 (due to longer alkyl chains)
HPLC Retention Behavior Analyzed via reverse-phase HPLC (Newcrom R1 column) Likely longer retention time due to higher LogP

Functional Implications :

  • This may influence pharmacokinetic properties such as absorption and distribution.
  • The HPLC method described for the dibutyl analog could be adapted for analyzing the dihexyl variant, though optimization for increased hydrophobicity would be necessary.

N-Benzyl-1-[1-(2,4-dimethylbenzoyl)piperidin-4-yl]-5-oxoprolinamide

Structural Differences :

  • Substituents : A piperidin-4-yl group replaces one hexyl chain, and a 2,4-dimethylbenzoyl group substitutes the benzoyl moiety.
  • Complexity : The piperidine ring introduces conformational rigidity, which may affect binding to biological targets.

Key Comparisons :

Property N-Benzyl-1-[1-(2,4-dimethylbenzoyl)piperidin-4-yl]-5-oxoprolinamide This compound
Molecular Complexity Higher (due to piperidine and dimethylbenzoyl groups) Lower (linear alkyl chains)
Potential Bioactivity Likely targets enzymes with hydrophobic binding pockets May prioritize membrane permeability
Synthetic Accessibility More challenging due to multi-step functionalization Simpler (alkylation of prolinamide)

Functional Implications :

  • The 2,4-dimethylbenzoyl group could enhance steric hindrance, reducing off-target interactions compared to the unsubstituted benzoyl group in the dihexyl analog.

Broader Context: Prolinamide Derivatives in Catalogs

and list compounds like 1-Benzylpiperazine and 1-Benzylimidazole, which share benzyl/benzoyl motifs but lack the 5-oxoprolinamide core. These examples highlight:

  • Alkyl vs. Aromatic Substitutions : Linear alkyl chains (e.g., dihexyl) enhance lipophilicity, while aromatic groups (e.g., benzyl) may improve π-π stacking in molecular interactions.
  • Industrial Relevance : Such compounds are frequently used as intermediates in drug synthesis or as ligands in catalysis .

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